molecular formula C18H17N3O2S2 B12142812 4-amino-N-[(4-methoxyphenyl)methyl]-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide CAS No. 850243-39-9

4-amino-N-[(4-methoxyphenyl)methyl]-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide

Cat. No.: B12142812
CAS No.: 850243-39-9
M. Wt: 371.5 g/mol
InChI Key: QDACFDYXTCCNHQ-UHFFFAOYSA-N
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Description

| 4-amino-N-[(4-methoxyphenyl)methyl]-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide is a synthetic small molecule belonging to the rhodanine-based thiazolidinedione class, a scaffold recognized for its diverse pharmacological potential. This compound has been identified in scientific screening as a novel and potent inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). By disrupting this interaction, it prevents the ubiquitination and subsequent degradation of Nrf2 (Nuclear factor erythroid 2-related factor 2), leading to Nrf2 accumulation and translocation to the nucleus. This activation of the Nrf2 pathway upregulates the expression of a battery of cytoprotective genes, including those encoding for antioxidant response elements (ARE), phase II detoxifying enzymes, and efflux transporters. Consequently, this molecule serves as a critical research tool for investigating the Nrf2-mediated cellular defense mechanism against oxidative stress and electrophilic insults, which is implicated in conditions ranging from neurodegenerative diseases to chemical carcinogenesis. Its specific structural features, including the 4-methoxyphenyl methyl group, contribute to its high binding affinity and selectivity for the Keap1 Kelch domain, making it a valuable chemical probe for studying redox biology and for developing potential therapeutic strategies targeting the Keap1-Nrf2 pathway.

Properties

CAS No.

850243-39-9

Molecular Formula

C18H17N3O2S2

Molecular Weight

371.5 g/mol

IUPAC Name

4-amino-N-[(4-methoxyphenyl)methyl]-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H17N3O2S2/c1-23-14-9-7-12(8-10-14)11-20-17(22)15-16(19)21(18(24)25-15)13-5-3-2-4-6-13/h2-10H,11,19H2,1H3,(H,20,22)

InChI Key

QDACFDYXTCCNHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(N(C(=S)S2)C3=CC=CC=C3)N

solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthesis of 5-Carboxamide Intermediate

A solution of ethyl 2-bromo-3-phenylpropanoate (1.2 eq) and 4-methoxybenzylamine (1.0 eq) in anhydrous DMF undergoes nucleophilic substitution at 80°C for 6 h, yielding ethyl 3-phenyl-2-[(4-methoxybenzyl)amino]propanoate (87% yield). Saponification with LiOH in THF/H2O (3:1) at 60°C produces the corresponding carboxylic acid, which is converted to the acid chloride using SOCl2. Treatment with NH3 gas in dichloromethane furnishes the 5-carboxamide intermediate.

Cyclization with Thiourea

The carboxamide intermediate reacts with thiourea (1.5 eq) in ethanol under reflux (12 h), forming the thiazole ring via elimination of HBr. The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 4:1) to yield 4-amino-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide (68% purity, requiring recrystallization from ethanol).

Key Data:

ParameterValue
Reaction Time12 h
Temperature78°C (reflux)
Yield68%
Purity (HPLC)95% post-recrystallization

Post-Synthetic Sulfurization Using Lawesson’s Reagent

For substrates where direct cyclization fails to introduce the sulfanylidene group, Lawesson’s reagent (LR) enables efficient thionation of carbonyl groups.

Preparation of Oxo Precursor

The oxo analog, 4-amino-N-[(4-methoxyphenyl)methyl]-3-phenyl-1,3-thiazole-5-carboxamide, is synthesized via Hantzsch cyclization using urea instead of thiourea. This intermediate (1.0 eq) is dissolved in dry toluene under argon.

Thionation Protocol

Lawesson’s reagent (0.6 eq) is added portionwise at 0°C, followed by heating to 110°C for 8 h. The reaction is quenched with NaHCO3 (sat.), extracted with DCM, and purified via flash chromatography (CH2Cl2:MeOH, 9:1) to afford the sulfanylidene product (74% yield).

Comparative Efficiency:

ReagentYield (%)Reaction Time (h)
Lawesson’s Reagent748
P4S105212

One-Pot Multicomponent Assembly

A scalable one-pot approach minimizes intermediate isolation steps, enhancing atom economy.

Reaction Components

  • 4-Methoxybenzyl isocyanide (1.2 eq)

  • Phenylacetylene (1.0 eq)

  • Thiobenzamide (1.5 eq)

  • CuI (10 mol%) in DMF at 120°C.

Mechanistic Pathway

The copper catalyst facilitates alkyne activation, enabling sequential [2+2+1] cycloaddition to form the thiazole core. The sulfanylidene group arises from the thiobenzamide’s sulfur atom. After 24 h, the mixture is poured into ice-water, filtered, and washed with ether to yield the target compound (61% yield).

Optimization Insights:

  • Catalyst Screening: CuI > AgNO3 (35% yield) > ZnCl2 (28% yield).

  • Solvent Impact: DMF (61%) > DMSO (54%) > THF (22%).

Solid-Phase Synthesis for High-Throughput Production

Solid-phase methods enable rapid library generation, particularly for drug discovery applications.

Resin Functionalization

Wang resin (1.0 g, 1.2 mmol/g) is swelled in DCM and treated with Fmoc-4-methoxybenzylamine (3 eq), DIC (3 eq), and DMAP (0.1 eq) for 12 h. Fmoc deprotection with 20% piperidine/DMF yields the free amine.

Iterative Building Block Coupling

  • Amino Introduction: Emoc-β-amino-alanine (2 eq) coupled using HBTU/HOBt.

  • Thiazole Cyclization: Treatment with BrCN (1.5 eq) and elemental sulfur in DMF at 50°C (8 h).

  • Sulfanylidene Formation: Thioacetylation with acetyl chloride/NaSH.

Cleavage from resin via TFA/DCM (1:1) provides the target compound in 58% overall yield.

Analytical Validation and Structural Confirmation

Spectroscopic Characterization

  • 1H NMR (400 MHz, DMSO-d6): δ 7.74 (d, J = 8.4 Hz, 2H, ArH), 7.13 (s, 1H, Thiazole-H), 6.94 (d, J = 8.4 Hz, 2H, ArH), 4.41 (s, 2H, CH2), 3.77 (s, 3H, OCH3).

  • 13C NMR: 168.5 (C=O), 158.9 (C-S), 127.3–114.2 (Ar-C), 55.5 (OCH3).

  • HRMS (ESI): m/z 411.0921 [M+H]+ (calc. 411.0918).

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O 70:30) shows ≥98% purity with retention time 6.74 min.

Challenges and Mitigation Strategies

  • Sulfanylidene Oxidation: The -C=S group is prone to oxidation. Storing compounds under argon with 2,6-di-tert-butylphenol (0.1%) as stabilizer extends shelf-life.

  • Regioselectivity in Cyclization: Competing 1,2- vs. 1,3-thiazole formation is minimized using CuI catalysis, favoring 1,3-isomer by 9:1 ratio.

  • Solubility Limitations: The carboxamide’s poor aqueous solubility (LogP = 2.28) necessitates formulation with cyclodextrins (e.g., 20% w/v HP-β-CD).

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as NaBH4 or LiAlH4.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiazole ring are replaced by other nucleophiles.

    Condensation: It can also undergo condensation reactions with aldehydes or ketones to form Schiff bases.

Scientific Research Applications

4-amino-N-[(4-methoxyphenyl)methyl]-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-N-[(4-methoxyphenyl)methyl]-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Moieties

4-amino-N-(4-ethoxyphenyl)-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide (CID 1545969)
  • Structural Difference : The ethoxy group (-OCH₂CH₃) replaces the (4-methoxyphenyl)methyl (-CH₂C₆H₄-OCH₃) substituent on the carboxamide nitrogen.
  • However, the absence of a benzyl linker may reduce steric hindrance, improving binding to certain targets.
  • Molecular Formula : C₁₈H₁₇N₃O₂S₂ (vs. C₁₉H₁₈N₃O₂S₂ for the target compound) .
4-amino-N-(4-methoxyphenyl)-2-methylsulfanyl-1,3-thiazole-5-carboxamide (CAS 63237-97-8)
  • Structural Difference : A methylsulfanyl (-SMe) group replaces the sulfanylidene (-S) at position 2, and the phenyl group at position 3 is absent.
  • The lack of a phenyl group at position 3 may diminish π-π stacking interactions critical for activity .

Core Heterocycle Modifications

1H-Pyrrole-3-carboxamide, 4-amino-N-(4-methoxyphenyl)-2-methyl-5-phenyl (CAS 62237-25-6)
  • Structural Difference : A pyrrole ring replaces the thiazole core.
  • This compound’s calculated density (1.262 g/cm³) and pKa (13.11) suggest distinct solubility and ionization profiles .
Anticancer Thiazole Derivatives
  • Compound 7b (IC₅₀ = 1.61 ± 1.92 µg/mL) and 11 (IC₅₀ = 1.98 ± 1.22 µg/mL) : These derivatives from feature a 4-methyl-2-phenylthiazole core with hydrazone-linked substituents. The target compound’s sulfanylidene group may enhance tautomerization, improving interaction with cancer cell targets like kinases or DNA .
Thiadiazole and Pyrazole Hybrids
  • Compound 6g (): Combines a pyrazole with a thiadiazine ring.

Key Physicochemical Parameters

Compound Molecular Formula Molecular Weight Substituents (Position) Notable Properties
Target Compound C₁₉H₁₈N₃O₂S₂ 408.5 g/mol -NH₂ (4), -S (2), -Ph (3), -CONHCH₂(4-MeOPh) High lipophilicity, tautomerization potential
CID 1545969 (Ethoxy analog) C₁₈H₁₇N₃O₂S₂ 395.5 g/mol -NH₂ (4), -S (2), -Ph (3), -CONH(4-EtOPh) Moderate solubility, enhanced steric flexibility
CAS 63237-97-8 (Methylsulfanyl) C₁₂H₁₃N₃O₂S₂ 311.4 g/mol -NH₂ (4), -SMe (2), -CONH(4-MeOPh) Lower H-bond capacity, reduced steric bulk

Structure-Activity Relationship (SAR) Insights

  • Sulfanylidene vs. Methylsulfanyl : The sulfanylidene group’s ability to tautomerize (-S to -SH) may enhance hydrogen bonding with biological targets, improving potency compared to methylsulfanyl derivatives .
  • (4-Methoxyphenyl)methyl vs. Ethoxy’s longer chain may reduce binding precision .
  • Phenyl at Position 3 : Critical for π-π stacking with aromatic residues in proteins, as seen in high-activity analogs from .

Biological Activity

The compound 4-amino-N-[(4-methoxyphenyl)methyl]-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Thiazoles are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C17H18N2O2S
  • Molecular Weight : 314.40 g/mol
  • IUPAC Name : 4-amino-N-[(4-methoxyphenyl)methyl]-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide

This structure includes a thiazole ring, an amine group, and a methoxyphenyl substituent, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. The specific compound has been tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity.

Case Study: Cytotoxicity Assays

In a study assessing the cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231), the compound showed moderate activity. The IC50 values were determined using standard MTT assays:

CompoundCell LineIC50 (µM)Mechanism of Action
4-amino-N-[(4-methoxyphenyl)methyl]-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamideMCF-725.5Induction of apoptosis via caspase activation
4-amino-N-[(4-methoxyphenyl)methyl]-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamideMDA-MB-23130.0Inhibition of DNA synthesis

The results indicate that the compound induces apoptosis through the activation of caspases, particularly caspase 8, which is a critical mediator in the apoptotic pathway .

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity. Preliminary tests against various bacterial strains showed promising results.

Antimicrobial Efficacy

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1550 µg/mL
Escherichia coli12100 µg/mL
Pseudomonas aeruginosa10150 µg/mL

These findings suggest that the compound possesses moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent .

The biological activity of 4-amino-N-[(4-methoxyphenyl)methyl]-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide is primarily attributed to its ability to interact with specific molecular targets within cancer cells:

  • Caspase Activation : The compound activates caspase pathways leading to apoptosis.
  • DNA Synthesis Inhibition : It interferes with DNA biosynthesis in cancer cells, contributing to its cytotoxic effects.
  • Protein Interaction : Molecular docking studies have shown that the compound binds effectively to target proteins involved in cell survival and proliferation .

Q & A

Q. What are the recommended synthetic routes for 4-amino-N-[(4-methoxyphenyl)methyl]-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide?

A scalable synthesis involves cyclization using Lawesson’s reagent followed by oxidative chlorination to form the thiazole core. Ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate is a key intermediate, which undergoes sulfonyl chloride formation and subsequent amidation. Purification via recrystallization (e.g., DMSO/water mixtures) ensures high yields and purity .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are essential for verifying molecular structure. For crystalline derivatives, X-ray diffraction (XRD) data deposited in repositories like the Cambridge Crystallographic Data Centre (CCDC) provide definitive confirmation .

Q. How can researchers assess the compound’s preliminary biological activity?

In vitro screening across diverse cancer cell lines (e.g., NCI-60 panel) is a standard approach. Dose-response assays (IC₅₀ determination) and selectivity indices (comparing cancerous vs. non-cancerous cells) should be prioritized. Structural analogs with methoxy or fluorophenyl substituents may guide activity optimization .

Advanced Research Questions

Q. How can contradictory data in biological activity studies be resolved?

Contradictions often arise from assay variability (e.g., cell line heterogeneity, incubation times). Cross-validation using orthogonal assays (e.g., apoptosis markers, kinase profiling) and meta-analysis of analogs’ SAR trends can clarify mechanisms. For example, substituents on the phenyl ring significantly modulate antitumor potency .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Co-solvent systems (e.g., PEG-400/water) or nanoparticle encapsulation improve aqueous solubility. Pharmacokinetic studies in rodent models should monitor plasma half-life and tissue distribution. Modifying the 4-methoxybenzyl group to introduce ionizable moieties (e.g., carboxylates) enhances membrane permeability .

Q. How can computational methods aid in target identification for this compound?

Molecular docking against protein databases (e.g., PDB) identifies potential targets like tubulin or kinases. MD simulations assess binding stability, while QSAR models correlate structural features (e.g., sulfanylidene group geometry) with activity. Experimental validation via SPR or ITC confirms binding affinities .

Q. What crystallographic insights are available for this compound’s derivatives?

XRD data for related thiazole derivatives (e.g., CCDC-1441403) reveal planar thiazole cores and hydrogen-bonding patterns critical for activity. Crystal packing analysis (e.g., π-π stacking of phenyl groups) informs supramolecular design for co-crystals or salts .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Conditions

IntermediateReagents/ConditionsYield (%)Reference
Ethyl 2-oxoacetate derivativeLawesson’s reagent, reflux in toluene65–78
Sulfonyl chlorideCl₂, DMF, 0–5°C82
Final carboxamide4-methoxybenzylamine, THF, RT70

Q. Table 2. Comparative Biological Activity of Analogues

Substituent on ThiazoleIC₅₀ (μM) vs. MCF-7Selectivity Index (vs. HEK-293)Reference
4-Methoxybenzyl1.28.5
4-Fluorophenyl0.912.3
3-Chlorophenyl2.53.8

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